molecular formula C8H15ClN2 B13584037 2,2-Dimethylpiperidine-4-carbonitrilehydrochloride

2,2-Dimethylpiperidine-4-carbonitrilehydrochloride

Katalognummer: B13584037
Molekulargewicht: 174.67 g/mol
InChI-Schlüssel: MEENERRYJHRCMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride typically involves the reaction of 2,2-dimethylpiperidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research .

Eigenschaften

Molekularformel

C8H15ClN2

Molekulargewicht

174.67 g/mol

IUPAC-Name

2,2-dimethylpiperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C8H14N2.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7,10H,3-5H2,1-2H3;1H

InChI-Schlüssel

MEENERRYJHRCMQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CCN1)C#N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.